N-Allylmaleimide

Vue d'ensemble

Description

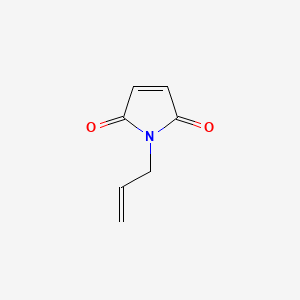

N-Allylmaleimide is an organic compound that belongs to the class of maleimides. Maleimides are characterized by a 2,5-pyrroledione moiety. This compound is particularly interesting due to its electron-withdrawing properties and its ability to form stable polymers. This compound is used in various fields, including polymer chemistry and materials science, due to its unique chemical properties .

Méthodes De Préparation

N-Allylmaleimide can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with allylamine. The reaction typically occurs in an organic solvent such as ethyl acetate, under controlled temperature conditions. The resulting product is then purified through recrystallization or other purification techniques .

In industrial settings, this compound is produced through bulk radical copolymerization. This method involves the use of radical initiators such as azobisisobutyronitrile (AIBN) in solvents like methanol or dimethyl sulfoxide (DMSO) at temperatures ranging from 70°C to 90°C .

Analyse Des Réactions Chimiques

N-Allylmaleimide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-allylsuccinimide .

Applications De Recherche Scientifique

Biochemical Applications

N-Allylmaleimide has been utilized in several biochemical studies due to its ability to selectively modify cysteine residues in proteins. This property allows researchers to investigate protein function and interactions.

Protein Modification

- Cysteine Alkylation : NAM can alkylate free thiol groups in cysteine residues, leading to irreversible modifications that can be used to study protein structure and function. This is particularly useful in understanding enzyme mechanisms and protein-protein interactions.

Enzyme Inhibition

- Inhibition of Cysteine Proteases : Similar to NEM, NAM acts as an irreversible inhibitor of cysteine proteases by modifying the active site cysteine residue. This application is crucial for studying protease function and developing therapeutic agents targeting these enzymes.

Molecular Biology Applications

In molecular biology, this compound has been employed in various experimental protocols aimed at elucidating cellular processes.

Cell Signaling Studies

- G-Protein Coupled Receptors (GPCRs) : NAM has been used to study the role of thiol groups in GPCR signaling pathways. By blocking these groups, researchers can assess the impact on receptor activation and downstream signaling events.

Apoptosis Research

- Caspase Activation : Studies have shown that NAM can prevent the redistribution of caspases during apoptosis, providing insights into the mechanisms of cell death. This application is significant for cancer research and understanding apoptotic pathways.

Material Science Applications

This compound's reactivity with thiols also extends to material science, particularly in the development of polymers and hydrogels.

Polymerization Reactions

- Crosslinking Agent : NAM can be used as a crosslinking agent in polymer chemistry, facilitating the formation of hydrogels with specific mechanical properties. This application is valuable for creating biomaterials for drug delivery systems and tissue engineering.

Surface Modification

- Functionalization of Surfaces : The ability of NAM to react with thiol-containing compounds allows for the functionalization of surfaces in biosensors and bioelectronics, enhancing their performance and specificity.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Mécanisme D'action

The mechanism of action of N-Allylmaleimide involves its ability to react with sulfhydryl groups in proteins and peptides. This reaction forms stable thioether bonds, which can alter the function of the target molecules. The maleimide group reacts with sulfhydryls by nucleophilic attack of the thiolate anion on one of the carbons of the double bond . This reaction is specific for sulfhydryls at pH 6.5-7.5, but at higher pH values, it can also react with amino groups .

Comparaison Avec Des Composés Similaires

N-Allylmaleimide can be compared with other N-substituted maleimides, such as N-ethylmaleimide and N-phenylmaleimide. These compounds share similar chemical properties but differ in their specific applications and reactivity:

N-Ethylmaleimide: Used primarily as a sulfhydryl reagent in biochemical studies.

N-Phenylmaleimide: Used in the synthesis of polymers with unique optical properties.

This compound is unique due to its ability to form thermally stable polymers and its specific reactivity with sulfhydryl groups, making it valuable in both industrial and research settings .

Activité Biologique

N-Allylmaleimide (AMI) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and polymer chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant activities, and its applications in polymer synthesis.

Overview of this compound

This compound is a maleimide derivative characterized by the presence of an allyl group. Its unique structure allows it to participate in various chemical reactions, including thiol-ene reactions, leading to the formation of heat-resistant polymers. This compound has been investigated for its potential therapeutic applications, particularly in oncology.

Anticancer Activity

Numerous studies have reported on the anticancer properties of this compound and its derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the anticancer activity of this compound derivatives using the MTT assay on HepG2 hepatocellular carcinoma cells. The results indicated that certain derivatives exhibited potent cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics. The study emphasized the importance of structural modifications in enhancing biological activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.22 | MCF-7 (breast cancer) |

| Derivative A | 0.21 | MCF-7 |

| Derivative B | 0.38 | MCF-7 |

This table illustrates the enhanced potency of synthesized derivatives compared to this compound itself, suggesting that modifications can lead to improved therapeutic agents against cancer.

Antioxidant Activity

In addition to its anticancer properties, this compound has been studied for its antioxidant capabilities. The antioxidant activity was assessed using the ABTS assay, where it demonstrated significant free radical scavenging ability comparable to standard antioxidants like ascorbic acid.

Results from Antioxidant Screening

- This compound : Effective scavenger with a notable reduction in ABTS radical cation.

- Standard Antioxidant (Ascorbic Acid) : Established as a benchmark for comparison.

The results indicate that this compound can serve as a potential antioxidant agent, contributing to its therapeutic profile.

Polymerization Studies

This compound is also significant in materials science, particularly in the synthesis of heat-resistant polymers through thiol-ene reactions. These polymers have applications in coatings, adhesives, and composites due to their thermal stability and mechanical strength.

Synthesis and Properties

A study focused on copolymerization of this compound with other monomers such as 2-ethylhexyl acrylate. The resulting polymers exhibited:

- High thermal stability : Suitable for high-temperature applications.

- Mechanical properties : Enhanced rigidity and toughness compared to traditional polymers.

| Polymer Composition | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| This compound + 2EHA | 250 | 70 |

| Control Polymer | 180 | 45 |

This table summarizes the improved properties of AMI-based polymers over control samples, highlighting their potential industrial applications.

Propriétés

IUPAC Name |

1-prop-2-enylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-4H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFDAYXWBWRTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183885 | |

| Record name | Maleimide, N-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-17-3, 31940-21-3 | |

| Record name | N-Allylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC175866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYL-1H-PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOY8PV1214 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.